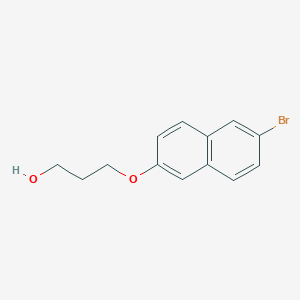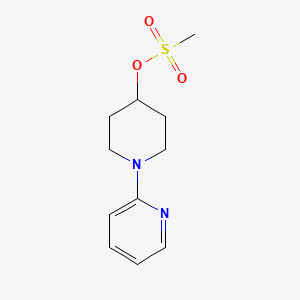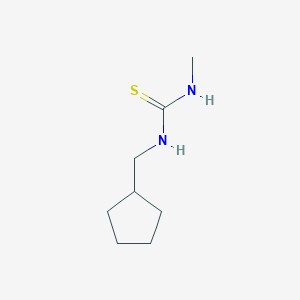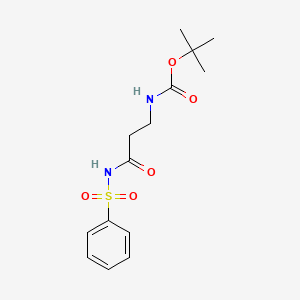
2-Chloro-5-hydrazinopyridine hydrochloride
概要
説明
2-Chloro-5-hydrazinopyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydrazinopyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C . The specific conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
化学反応の分析
Types of Reactions
2-Chloro-5-hydrazinopyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include substituted pyridines, hydrazine derivatives, and pyridyl derivatives. These products have various applications in scientific research and industry .
科学的研究の応用
2-Chloro-5-hydrazinopyridine hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Chloro-5-hydrazinopyridine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group in the molecule is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecular structures with biological activity . The compound can inhibit specific enzymes or interfere with cellular processes, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Chloro-5-hydrazinopyridine hydrochloride include:
- 2-Hydrazinopyridine
- 5-Chloro-2-hydrazinopyridine
- 2-Chloro-5-hydroxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic applications and research studies .
特性
分子式 |
C5H7Cl2N3 |
|---|---|
分子量 |
180.03 g/mol |
IUPAC名 |
(6-chloropyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H |
InChIキー |
RAHQINWMWXFOIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1NN)Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

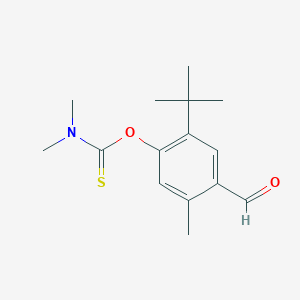
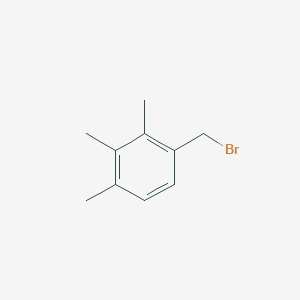
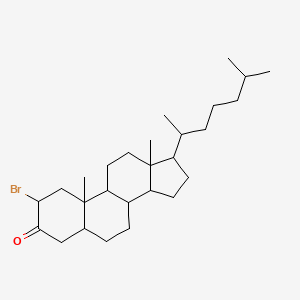
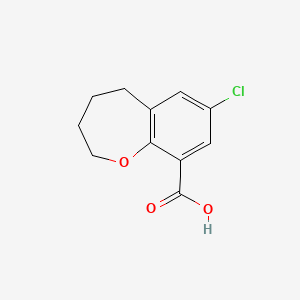
![2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine](/img/structure/B8377765.png)
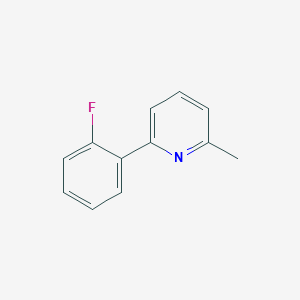


![(5R,6S)-6-amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one](/img/structure/B8377817.png)
